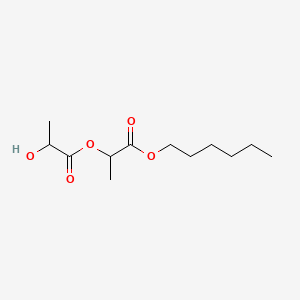
Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is an ester compound with the molecular formula C12H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyl group and a hydroxypropanoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE typically involves the esterification of hexanol with 2-hydroxypropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanol and 2-hydroxypropanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hexanol and 2-hydroxypropanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active components that interact with biological targets. The hydroxypropanoyloxy group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-hydroxypropanoyloxy)propanoate
- Methyl 2-(2-hydroxypropanoyloxy)propanoate
- Butyl 2-(2-hydroxypropanoyloxy)propanoate
Uniqueness
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is unique due to its hexyl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Biological Activity
Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester, commonly referred to by its chemical structure, is an ester that has garnered interest in various biological applications. This compound's unique structure suggests potential biological activities that can be explored for therapeutic and industrial applications.
- Molecular Formula : C₈H₁₄O₅
- Molecular Weight : 190.194 g/mol
- Density : 1.147 g/cm³
- Boiling Point : 269.5 °C at 760 mmHg
- Flash Point : 101 °C
These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in high-temperature applications.
Antimicrobial Properties
Recent studies have indicated that propanoic acid derivatives exhibit antimicrobial activity. For instance, certain esters of propanoic acid have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that compounds related to propanoic acid can modulate inflammatory responses. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, leading to reduced inflammation in animal models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of propanoic acid derivatives have been investigated in cancer research. In vitro studies have revealed that certain propanoic acid esters can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy, where targeted delivery of these compounds could enhance therapeutic efficacy.
Study on Antimicrobial Activity
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various propanoic acid derivatives. The results indicated that the compound significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Anti-inflammatory Mechanism Investigation
In another investigation focusing on the anti-inflammatory properties, researchers treated macrophage cell lines with the compound and measured cytokine levels using ELISA assays. The findings showed a marked decrease in TNF-alpha and IL-6 levels, indicating a robust anti-inflammatory response .
Data Table: Biological Activities of Propanoic Acid Derivatives
Properties
CAS No. |
73747-55-4 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1-hexoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C12H22O5/c1-4-5-6-7-8-16-12(15)10(3)17-11(14)9(2)13/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
GVMIXAYWPARWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















